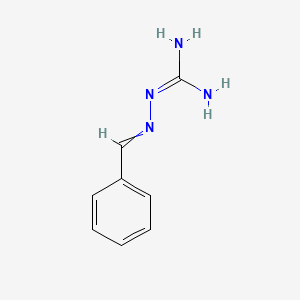

Benzylidèneaminoguanidine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Benzylideneaminoguanidine has been explored for various scientific research applications, including:

Mécanisme D'action

Mode of Action

Benzylideneaminoguanidine (I) is reduced at the dropping mercury electrode in a pH-dependent wave . In acid solutions, reduction occurs with the consumption of 4 electrons per molecule, forming guanidine and benzylamine . This process involves the fission of the N-N bond at first, followed by the reduction of the C-N(2)-double-bond . In alkaline solutions, 2-(phenylmethyl)-hydrazine-carboximidamide (II) is formed by the consumption of 2 electrons per molecule .

Analyse Biochimique

Biochemical Properties

Benzylideneaminoguanidine plays a significant role in biochemical reactions, particularly in the inhibition of enzymes such as diamine oxidase and inducible nitric oxide synthase . It interacts with various biomolecules, including advanced glycosylation end products, which are associated with the pathogenesis of diabetes and cardiovascular diseases . The nature of these interactions involves the inhibition of enzyme activity, thereby preventing the formation of harmful compounds.

Cellular Effects

Benzylideneaminoguanidine has notable effects on different cell types and cellular processes. It influences cell function by inhibiting the formation of advanced glycosylation end products, which can lead to reduced arterial stiffness and cardiac hypertrophy . Additionally, it affects cell signaling pathways by inhibiting nitric oxide synthase, which plays a crucial role in inflammatory responses . This compound also impacts gene expression and cellular metabolism by modulating the activity of key enzymes involved in these processes.

Molecular Mechanism

The molecular mechanism of benzylideneaminoguanidine involves its interaction with specific enzymes and biomolecules. It inhibits diamine oxidase by binding to its active site, preventing the degradation of biologically active diamines such as histamine and putrescine . In acidic solutions, benzylideneaminoguanidine undergoes reduction, consuming four electrons per molecule and forming guanidine and benzylamine . This reduction process involves the fission of the N-N bond, followed by the reduction of the C-N double bond .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzylideneaminoguanidine change over time. The compound’s stability and degradation are influenced by factors such as pH and temperature . Long-term studies have shown that benzylideneaminoguanidine can maintain its inhibitory effects on enzyme activity over extended periods, although its efficacy may decrease due to gradual degradation

Dosage Effects in Animal Models

The effects of benzylideneaminoguanidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits the formation of advanced glycosylation end products and reduces arterial stiffness . At higher doses, it may exhibit toxic effects, including adverse impacts on liver and kidney function . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

Benzylideneaminoguanidine is involved in several metabolic pathways, interacting with enzymes such as diamine oxidase and nitric oxide synthase . These interactions influence metabolic flux and the levels of various metabolites. For instance, by inhibiting diamine oxidase, benzylideneaminoguanidine prevents the degradation of histamine and putrescine, leading to increased levels of these metabolites . Understanding these metabolic pathways is essential for elucidating the compound’s biochemical effects.

Transport and Distribution

Within cells and tissues, benzylideneaminoguanidine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by factors such as its chemical properties and the presence of specific transporters in different tissues . These interactions determine its localization and accumulation within cells.

Subcellular Localization

Benzylideneaminoguanidine exhibits specific subcellular localization patterns, which affect its activity and function. It is directed to particular cellular compartments through targeting signals and post-translational modifications . For example, the compound may localize to the endoplasmic reticulum or mitochondria, where it interacts with enzymes involved in metabolic processes . This subcellular localization is crucial for understanding the compound’s role in cellular functions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benzylideneaminoguanidine can be synthesized through the reaction of benzaldehyde with aminoguanidine hydrochloride. The reaction typically involves mixing benzaldehyde with aminoguanidine hydrochloride in the presence of a suitable solvent, such as ethanol, and heating the mixture under reflux conditions. The product is then isolated and purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for benzylideneaminoguanidine are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to achieve higher yields and purity suitable for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions: Benzylideneaminoguanidine undergoes various chemical reactions, including:

Oxidation: The compound can also undergo oxidation reactions, although specific details on the oxidation products are less documented.

Substitution: Benzylideneaminoguanidine can participate in substitution reactions, particularly involving the benzylidene group.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like sodium borohydride.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products:

Reduction: Guanidine and benzylamine.

Oxidation and Substitution: Specific products depend on the reagents and conditions used.

Comparaison Avec Des Composés Similaires

Aminoguanidine: Shares the guanidine moiety but lacks the benzylidene group.

Benzylamine: Contains the benzyl group but lacks the guanidine moiety.

Hydrazinecarboximidamide: Similar structure but without the benzylidene group.

Uniqueness: Its ability to act as an NR2B-selective NMDA receptor antagonist further highlights its uniqueness and potential therapeutic value .

Activité Biologique

Benzylideneaminoguanidine (BAG) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article reviews the current understanding of BAG's biological activity, particularly its antibacterial, antifungal, and potential therapeutic applications in various diseases.

Chemical Structure and Synthesis

BAG is derived from aminoguanidine, characterized by the presence of a benzylidene group. The synthesis of BAG and its derivatives has been extensively documented, with various methods reported to enhance its biological properties. For instance, the introduction of different substituents on the benzyl ring has been shown to modify its activity against microbial strains.

Antibacterial Activity

BAG exhibits notable antibacterial properties against a range of pathogens. Recent studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria.

Key Findings:

- Minimum Inhibitory Concentrations (MICs) : BAG derivatives have shown MIC values as low as 1 µg/mL against multiple bacterial strains, outperforming traditional antibiotics in some cases .

- Mechanism of Action : The antibacterial mechanism involves disruption of bacterial cell membranes, leading to increased permeability and cell lysis. For example, compound 5f (a derivative of BAG) was observed to permeabilize both inner and outer membranes of bacteria, resulting in significant morphological changes visible through transmission electron microscopy (TEM) .

Comparative Table of Antibacterial Activity

| Compound | Target Bacteria | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| Benzylideneaminoguanidine | Staphylococcus aureus | 1 | Bactericidal |

| Benzylideneaminoguanidine | Escherichia coli | 16 | Bacteriostatic |

| Compound 5f | Methicillin-resistant S. aureus | 0.5 | Bactericidal |

Antifungal Activity

In addition to antibacterial effects, BAG and its derivatives have demonstrated antifungal activity. Research indicates that certain aminoguanidine analogs can inhibit the growth of pathogenic fungi.

Notable Results:

- Fungal Inhibition : Compounds derived from BAG were tested against various fungi, showing promising results with MICs comparable to those of established antifungal agents .

- Mechanism : Similar to its antibacterial action, the antifungal effects are attributed to membrane disruption and interference with fungal metabolic pathways.

Therapeutic Applications

Beyond antimicrobial properties, BAG has potential therapeutic applications in conditions related to oxidative stress and protein misfolding.

Case Studies:

- Oxidative Stress : Aminoguanidine is known for its ability to scavenge reactive oxygen species (ROS), providing protective effects against oxidative damage in various cell types .

- Neurodegenerative Diseases : Research has indicated that BAG derivatives may offer protective effects against cytotoxic stress in neurodegenerative conditions by preventing protein aggregation .

Propriétés

Numéro CAS |

74187-86-3 |

|---|---|

Formule moléculaire |

C8H10N4 |

Poids moléculaire |

162.19 g/mol |

Nom IUPAC |

2-[(Z)-benzylideneamino]guanidine |

InChI |

InChI=1S/C8H10N4/c9-8(10)12-11-6-7-4-2-1-3-5-7/h1-6H,(H4,9,10,12)/b11-6- |

Clé InChI |

WNPXUCYRKHVMAD-WDZFZDKYSA-N |

SMILES |

C1=CC=C(C=C1)C=NN=C(N)N |

SMILES isomérique |

C1=CC=C(C=C1)/C=N\N=C(N)N |

SMILES canonique |

C1=CC=C(C=C1)C=NN=C(N)N |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.